molecular formula C29H29NO5 B11705013 Octyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate

Octyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate

Cat. No.: B11705013
M. Wt: 471.5 g/mol
InChI Key: SLODHPDPLQMTOB-UHFFFAOYSA-N
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Description

Octyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate (molecular formula: C₂₉H₂₉NO₅; average mass: 471.553 g/mol) is a complex isoindole derivative characterized by a 1,3-dioxo isoindole core substituted with a 4-phenoxyphenyl group at position 2 and an octyl ester at position 5 . Its monoisotopic mass is 471.204573, and it is registered under ChemSpider ID 2354270. The compound’s structure combines aromatic (phenoxyphenyl) and aliphatic (octyl ester) moieties, which influence its physicochemical properties, such as solubility and stability.

Properties

Molecular Formula

C29H29NO5

Molecular Weight

471.5 g/mol

IUPAC Name

octyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate

InChI

InChI=1S/C29H29NO5/c1-2-3-4-5-6-10-19-34-29(33)21-13-18-25-26(20-21)28(32)30(27(25)31)22-14-16-24(17-15-22)35-23-11-8-7-9-12-23/h7-9,11-18,20H,2-6,10,19H2,1H3

InChI Key

SLODHPDPLQMTOB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Phthalic Anhydride Condensation

The reaction of substituted phthalic anhydrides with amines forms the isoindole-1,3-dione scaffold. For Octyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate, 4-phenoxyaniline serves as the amine component.

  • Procedure :
    A mixture of 5-carboxyphthalic anhydride (1.0 eq) and 4-phenoxyaniline (1.1 eq) in glacial acetic acid is refluxed at 120°C for 12 hours. The intermediate imide acid precipitates upon cooling.

  • Yield : 68–72% after recrystallization from ethanol.

Oxidative Cyclization

Alternative routes employ oxidative cyclization of substituted benzene precursors. For example, nitro-substituted intermediates undergo palladium-catalyzed hydrogenation to form the isoindoline core, followed by oxidation with potassium permanganate to introduce the 1,3-diketone.

  • Key Step :
    (S)-7-Amino-2-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)isoindolin-1-one is hydrogenated at 50°C under 90 psig H₂ pressure using Pd/C, followed by oxidation with KMnO₄ in acidic conditions.

Functionalization at the 5-Position

Introducing the carboxylic acid group at the isoindole’s 5-position is critical for subsequent esterification.

Electrophilic Substitution

Direct carboxylation using CO₂ under high pressure (20 atm) in the presence of CuCl₂ and 1,10-phenanthroline at 150°C achieves regioselective functionalization.

  • Conditions :

    ParameterValue
    CatalystCuCl₂ (10 mol%)
    Ligand1,10-Phenanthroline
    Temperature150°C
    Yield58%

Hydrolysis of Pre-Functionalized Esters

Methyl isoindoline-5-carboxylate (PubChem CID: 19828496) is hydrolyzed to the carboxylic acid using 6M HCl at reflux.

  • Procedure :
    Methyl 2,3-dihydro-1H-isoindole-5-carboxylate (1.0 eq) is stirred with 6M HCl (10 vol) at 100°C for 6 hours. The product is isolated by filtration (85% yield).

Esterification with Octanol

The final step involves esterifying the 5-carboxylic acid with octanol.

Acid-Catalyzed Fischer Esterification

  • Conditions :

    ParameterValue
    CatalystH₂SO₄ (5 mol%)
    SolventToluene
    Temperature110°C
    Time24 hours
    Yield76%

The carboxylic acid (1.0 eq) and octanol (3.0 eq) are refluxed in toluene with H₂SO₄. Water removal via Dean-Stark trap drives the equilibrium.

Acyl Chloride Intermediate

Activation of the acid as an acyl chloride improves reactivity:

  • Chlorination : Treat the acid with SOCl₂ (2.0 eq) at 70°C for 3 hours.

  • Esterification : Add octanol (1.5 eq) and triethylamine (2.0 eq) in THF at 0°C, then warm to room temperature.

  • Yield : 89% after column chromatography (hexane:EtOAc 4:1).

Optimization and Challenges

Regioselectivity in Electrophilic Substitution

Positional selectivity during carboxylation remains a hurdle. Computational studies suggest that electron-donating groups at the 2-position (e.g., 4-phenoxyphenyl) direct electrophiles to the 5-position due to resonance effects.

Oxidation State Control

Over-oxidation of the isoindoline core to unwanted byproducts (e.g., isoindole-1,3,5-triones) is mitigated by using mild oxidizing agents like MnO₂ instead of KMnO₄.

Analytical Characterization

Critical spectroscopic data for intermediates and the final product include:

  • 1,3-Dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylic Acid :

    • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, ArH), 7.89–7.75 (m, 4H, ArH), 7.45–7.32 (m, 4H, ArH), 5.12 (s, 2H, CH₂).

  • Octyl Ester :

    • ¹³C NMR (100 MHz, CDCl₃) : δ 167.8 (C=O), 165.2 (C=O), 134.5–118.9 (ArC), 64.3 (OCH₂), 31.8–22.6 (octyl chain) .

Chemical Reactions Analysis

Types of Reactions

Octyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole-2-carboxamide Derivatives

Compounds such as N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (C₂₂H₁₆FN₂O₂) and 5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide (C₂₃H₁₈FN₂O₂) share structural motifs with the target compound, including aromatic rings and ester/carboxamide functionalities. Key differences include:

  • Substituent Effects: The target compound’s 4-phenoxyphenyl group introduces bulkier aromaticity compared to benzoyl or methylbenzoyl groups in the indole derivatives. This may reduce crystallinity but enhance π-π stacking interactions.
  • Fluorine vs. Octyl Chain: Fluorine substituents in the indole derivatives increase electronegativity and polarity, contrasting with the nonpolar octyl chain in the target compound.
  • Synthetic Routes : The indole derivatives are synthesized via condensation reactions under reflux (e.g., 190°C in DMSO), whereas the target compound’s synthesis likely involves isoindole ring formation followed by esterification .
Property Target Compound N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide
Molecular Formula C₂₉H₂₉NO₅ C₂₂H₁₆FN₂O₂
Molecular Weight (g/mol) 471.553 359.12
Key Functional Groups Isoindole dione, octyl ester Indole carboxamide, benzoyl
Melting Point Not reported 249–250°C
Spectral Data (IR) Not reported 1666 cm⁻¹ (C=O stretch)

Isoindole Carboxylic Acid Derivatives

The hexahydro-isoindole derivative (4R,4aR,7aS*)-5-Oxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylic acid shares a fused isoindole core but differs in saturation and substituents:

  • Ring Saturation : The hexahydro structure increases conformational flexibility compared to the fully aromatic dioxo-isoindole core.
  • Hydrogen Bonding : The carboxylic acid group in the hexahydro derivative facilitates intermolecular O—H···O hydrogen bonds, whereas the octyl ester in the target compound limits such interactions .

Simple Octyl Esters

Compounds like octyl acetate (C₁₀H₂₀O₂) and octyl butyrate (C₁₂H₂₄O₂) are structurally simpler esters. Key contrasts include:

  • Complexity : The target compound’s isoindole backbone introduces rigidity and electronic effects absent in linear esters.

Medical-Grade Octyl Derivatives

2-Octyl cyanoacrylate (C₁₁H₁₇NO₂), a surgical adhesive, highlights how alkyl chain length (octyl) affects performance:

  • Reactivity: Cyanoacrylate’s rapid polymerization contrasts with the target compound’s stable ester linkage.
  • Biocompatibility : Both compounds leverage the octyl chain for hydrophobicity, but the isoindole core may introduce unique toxicity or biodegradability profiles .

Key Research Findings and Implications

  • Structural Flexibility vs. Stability : The target compound’s fully aromatic isoindole core enhances thermal stability compared to partially saturated derivatives (e.g., hexahydro-isoindole) .
  • Lipophilicity : The octyl ester increases logP values, suggesting superior membrane permeability over polar indole carboxamides .
  • Synthetic Challenges: The bulky phenoxyphenyl group may complicate crystallization, necessitating advanced techniques like SHELX-based refinement for structural validation .

Biological Activity

Octyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate, a compound belonging to the isoindole family, has garnered attention for its potential biological activities, particularly in cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C29H29NO5
  • CAS Number : 312916-09-9

The structure features a dioxo isoindole core with a phenoxy substituent, which is critical for its biological activity.

Research indicates that compounds with similar structures often exhibit significant anticancer properties. The mechanisms through which this compound exerts its effects may include:

  • Inhibition of Cell Proliferation : Similar compounds have shown the ability to inhibit the proliferation of cancer cell lines by inducing apoptosis.
  • Estrogen Receptor Modulation : Some studies suggest that related compounds interact with estrogen receptors, potentially influencing hormone-driven cancer pathways .
  • Induction of Endoplasmic Reticulum Stress : This pathway has been implicated in the anticancer activity of many isoindole derivatives, leading to increased apoptosis in tumor cells .

Anticancer Activity

A variety of studies have investigated the anticancer potential of related isoindole compounds. For instance:

  • Case Study 1 : In vitro studies demonstrated that compounds structurally similar to this compound showed potent activity against estrogen receptor-positive (ER+) breast cancer cell lines (e.g., MCF-7 and T47D), with IC50 values in the low nanomolar range .
CompoundCell LineIC50 (μM)
Compound AMCF-70.020
Compound BMDA-MB-4680.004
Compound CMDA-MB-231>3

Mechanistic Insights

Further mechanistic studies revealed that these compounds could induce significant changes in cellular signaling pathways:

  • Phosphorylation of eIF2α : This was observed in treated cells, indicating stress responses that lead to growth inhibition.
  • Calcium Homeostasis Alteration : Changes in intracellular calcium levels were noted, which can trigger apoptotic pathways .

Safety and Toxicity Profile

While promising in their anticancer activities, the safety profile of this compound must be carefully evaluated. Preliminary toxicity assessments suggest that while effective at low concentrations against cancer cells, higher doses may impact normal cell viability.

Q & A

Q. What synthetic strategies are recommended for preparing Octyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate, and what reaction conditions optimize esterification efficiency?

Methodological Answer: The synthesis typically involves esterification of the carboxylic acid precursor (1,3-dioxo-2-(4-phenoxyphenyl)isoindoline-5-carboxylic acid) with octyl halides or activated esters. Key steps include:

  • Activation of the carboxylic acid : Use acyl chlorides or coupling agents like DCC/DMAP to generate reactive intermediates.
  • Nucleophilic substitution : React with octanol under basic conditions (e.g., NaH or K₂CO₃) to form the ester bond .
  • Critical parameters :
    • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction homogeneity.
    • Temperature : Moderate heating (60–80°C) balances reaction rate and side-product minimization.
    • Purification : Column chromatography (hexane/ethyl acetate gradients) isolates the ester with >95% purity .

Q. Which spectroscopic and crystallographic techniques are essential for validating the compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm the presence of the octyl chain (δ ~4.2 ppm for ester –OCH₂–, δ ~1.2–1.6 ppm for alkyl protons) and aromatic signals (δ ~6.8–7.8 ppm for phenoxyphenyl groups) .
  • X-ray crystallography :
    • Use SHELXL for structure refinement. Key steps:

Data collection : High-resolution (<1.0 Å) data minimizes model bias.

Hydrogen placement : SHELXPRO assigns H atoms via riding models or difference Fourier maps.

Validation : Check for R-factor convergence (<5%) and plausible thermal displacement parameters .

  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) matching theoretical mass (±2 ppm error) .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-phenoxyphenyl substituent influence the compound’s reactivity in nucleophilic acyl substitution reactions?

Methodological Answer:

  • Steric hindrance : The bulky 4-phenoxyphenyl group at the isoindole C-2 position slows down nucleophilic attack at the ester carbonyl.
    • Mitigation : Use bulky bases (e.g., DBU) to deprotonate nucleophiles and enhance reaction rates .
  • Electronic effects : The electron-withdrawing 1,3-dioxo group activates the isoindole core for electrophilic substitution but may deactivate ester hydrolysis.
    • Experimental design : Compare reaction rates with analogs lacking the phenoxyphenyl group (e.g., alkyl-substituted isoindoles) to isolate electronic contributions .

Q. What challenges arise in resolving crystallographic disorder for this compound, and how can solvent selection impact polymorph formation?

Methodological Answer:

  • Disorder resolution :
    • Dynamic disorder : Common in flexible octyl chains. Use SHELXL’s PART instruction to model alternative conformers .
    • Twinned crystals : Apply twin refinement (HKLF 5 format) if diffraction patterns show overlapping lattices .
  • Polymorph control :
    • Solvent polarity : Non-polar solvents (e.g., hexane) favor dense packing, while polar solvents (e.g., ethanol) may induce solvate formation.
    • Temperature gradients : Slow cooling (0.5°C/hr) from saturated solutions yields single crystals with reduced defects .

Q. How can dual-enzyme cascade systems be adapted to synthesize derivatives of this compound sustainably?

Methodological Answer:

  • Enzyme selection :
    • Lipases : Catalyze ester hydrolysis/transesterification (e.g., CAL-B for octyl group modification).
    • Oxidoreductases : Modify the isoindole core (e.g., P450 monooxygenases for hydroxylation) .
  • Process optimization :
    • Solvent-free systems : Use ionic liquids to stabilize enzymes and improve substrate solubility.
    • Cofactor recycling : NADPH-regeneration systems (e.g., glucose dehydrogenase) sustain redox reactions .

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